Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate
CAS No.: 138000-94-9
Cat. No.: VC21205942
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138000-94-9 |
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Molecular Formula | C7H10N2O3 |
Molecular Weight | 170.17 g/mol |
IUPAC Name | methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate |
Standard InChI | InChI=1S/C7H10N2O3/c1-7(2)8-5(4-9(7)11)6(10)12-3/h4H,1-3H3 |
Standard InChI Key | SDZGVJAFFDDUDA-UHFFFAOYSA-N |
SMILES | CC1(N=C(C=[N+]1[O-])C(=O)OC)C |
Canonical SMILES | CC1(N=C(C=[N+]1[O-])C(=O)OC)C |
Introduction
Basic Identification and Classification
Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate (CAS No. 138000-94-9) is classified as an imidazole derivative featuring a zwitterionic structure. The compound contains a positively charged nitrogen atom (imidazolium) balanced by the negative charge on the oxygen atom of the N-oxide group. Its molecular formula is C7H10N2O3 with a molecular weight of 170.17 g/mol . As a heterocyclic organic compound, it belongs to the broader family of N-oxide functionalized imidazoles, which have garnered significant interest due to their diverse chemical properties and potential applications.
Molecular Structure and Physicochemical Properties
The molecular structure of methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate features a five-membered imidazole ring with distinctive functionalization patterns. The compound possesses two methyl groups attached to the C-2 position of the imidazole ring, an N-oxide group at one of the nitrogen atoms, and a methoxycarbonyl (methyl ester) group at the C-4 position. This unique arrangement of functional groups contributes to the compound's chemical behavior and reactivity profile.
The compound's structural details can be represented through various chemical identifiers, including its Standard InChI notation (InChI=1S/C7H10N2O3/c1-7(2)8-5(4-9(7)11)6(10)12-3/h4H,1-3H3) and SMILES representation (CC1(N=C(C=[N+]1[O-])C(=O)OC)C), which provide standardized ways to describe the molecular structure digitally .
Physical Properties
The physicochemical properties of methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate are summarized in Table 1, providing essential data for handling and characterization of this compound.
Table 1. Physicochemical Properties of Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate
Property | Value |
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Flash Point | 106.7°C |
Boiling Point | 252.8°C at 760 mmHg |
Density | 1.25 g/cm³ |
Refractive Index | 1.534 |
Molecular Weight | 170.17 g/mol |
These physical properties highlight the thermal stability and optical characteristics of the compound, which are important considerations for both laboratory handling and potential industrial applications . The relatively high boiling point suggests significant intermolecular forces, likely due to the compound's zwitterionic character.
Chemical Reactivity
The chemical reactivity of methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate is governed by its unique structural features, which include the imidazolium ring, N-oxide functionality, and methyl ester group. These structural elements enable the compound to participate in various chemical transformations.
Reactivity of the N-Oxide Group
The N-oxide functionality represents a significant reactive center within the molecule. This group can participate in:
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Reduction reactions leading to the corresponding imidazole derivatives
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Rearrangement reactions under thermal or photochemical conditions
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Nucleophilic reactions where the N-oxide oxygen acts as a nucleophile
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Deoxygenation reactions with suitable reducing agents
Imidazolium Ring Reactivity
The imidazolium core structure contributes to the compound's acid-base properties and can undergo various transformations, including:
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Deprotonation of ring hydrogens, particularly at the C-5 position
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Electrophilic substitution reactions under appropriate conditions
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Ring-opening reactions under harsh conditions
Studies on related imidazolium compounds have shown that these structures can exhibit interesting kinetic acidities, as measured through H/D exchange processes.
Ester Group Transformations
The methyl ester functionality at the 4-position provides additional reactivity options:
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Hydrolysis to the corresponding carboxylic acid (2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylic acid)
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Transesterification to produce other ester derivatives
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Reduction to the corresponding alcohol
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Amidation to form amide derivatives
The presence of multiple reactive centers within methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate enables diverse chemical transformations, making this compound potentially valuable in organic synthesis and medicinal chemistry applications.
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate, it is instructive to compare it with structurally related compounds. Table 2 provides a comparative analysis of key structural features and properties.
Table 2. Comparison of Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate with Related Compounds
Compound | CAS Number | Molecular Formula | Key Structural Differences |
---|---|---|---|
Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate | 138000-94-9 | C7H10N2O3 | Reference compound |
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxylic acid | 156497-46-0 | C6H8N2O3 | Free carboxylic acid instead of methyl ester |
1,2-Dimethyl-1H-imidazole-4-carboxylic acid | 1211585-57-7 | C6H8N2O2 | Lacks N-oxide group; has N-methyl instead of C-methyl groups |
1H-Imidazole, 1-hydroxy-, 3-oxide | 35321-46-1 | C3H4N2O2 | Simpler structure with hydroxyl group and N-oxide |
Structural Relationships
The compound 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylic acid (CAS 156497-46-0) is particularly closely related, differing only in having a free carboxylic acid group instead of a methyl ester at the 4-position. This relationship suggests that methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate could potentially serve as a protected form of the carboxylic acid, offering advantages in terms of solubility and reactivity control in organic synthesis.
The comparison with 1,2-dimethyl-1H-imidazole-4-carboxylic acid (CAS 1211585-57-7) highlights the impact of the N-oxide functionality, which significantly alters the electronic distribution within the imidazole ring and introduces zwitterionic character to the molecule .
Applications and Research Significance
Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate holds potential significance in various scientific and industrial applications, driven by its unique structural features and reactivity profile.
Synthetic Utility
As a functionalized heterocyclic building block, methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate could serve as a valuable intermediate in the synthesis of more complex molecules. The diverse reactivity offered by its functional groups enables selective transformations and the construction of molecules with tailored properties.
Materials Science
Imidazolium compounds have found applications in materials science, particularly in the development of:
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Ionic liquids and electrolytes
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Coordination complexes with metals
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Advanced polymeric materials
The zwitterionic character of methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate could be exploited in the development of materials with specific electronic or optical properties.
Future Research Directions
Research on methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate and related compounds continues to evolve, with several promising directions for future investigation:
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Development of more efficient and selective synthetic methods for preparing this compound and structurally related derivatives
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Comprehensive evaluation of biological activities, particularly in the context of antimicrobial, antifungal, and other pharmaceutical applications
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Exploration of the compound's potential as a building block in the synthesis of complex heterocyclic systems with tailored properties
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Investigation of structure-property relationships to understand how structural modifications affect the compound's physical, chemical, and biological properties
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Application in materials science, particularly in the development of specialized ionic liquids, electrolytes, or polymeric materials
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